

Technical Support Center: Managing Irreversible Phase Transformation in NiCo-CH Cathodes

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Compound of Interest

Compound Name: Nickel;carbonate;hydroxide

Cat. No.: B12756632

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel-Cobalt Layered Double Hydroxide (NiCo-CH) cathodes. The focus is on understanding and managing irreversible phase transformations that can lead to performance degradation.

Frequently Asked Questions (FAQs)

Q1: What is an irreversible phase transformation in NiCo-CH cathodes?

A1: An irreversible phase transformation is a permanent change in the crystal structure of the NiCo-CH cathode material during electrochemical cycling. A common and detrimental example is the transition from the desired layered structure to a disordered rock-salt or spinel-like phase. [1][2] This transformation hinders the movement of lithium ions, leading to a loss of battery capacity and overall performance degradation.[1]

Q2: What are the primary causes of these irreversible phase transformations?

A2: The primary causes include:

- **High Nickel Content:** Cathodes with a higher nickel content are more prone to Li⁺/Ni²⁺ cation mixing, where nickel ions migrate into the lithium layers, initiating the phase transformation.

- Deep Delithiation (High Voltage): Charging the battery to high voltages removes a large amount of lithium from the structure, making it unstable and susceptible to collapse into other phases.[3]
- Repeated Cycling: The mechanical stress from repeated expansion and contraction of the lattice during charging and discharging can create microcracks and facilitate phase transformations.[4]
- Interfacial Side Reactions: Reactions between the highly reactive delithiated cathode surface and the electrolyte can lead to the formation of a cathode-electrolyte interphase (CEI), which contributes to structural degradation.[2][5]

Q3: How can I detect the onset of an irreversible phase transformation in my experiments?

A3: Key indicators include:

- Rapid Capacity Fading: A significant and continuous drop in the discharge capacity over cycles is a primary symptom.[4]
- Voltage Profile Changes: Noticeable changes in the shape of the charge-discharge curves, such as a sloping voltage profile or the appearance of new plateaus.
- Increased Cell Resistance: An increase in the internal resistance of the cell, often measurable with Electrochemical Impedance Spectroscopy (EIS).
- Structural Changes in XRD: Ex-situ or in-situ X-ray diffraction (XRD) patterns may show peak broadening, splitting, or the emergence of new peaks corresponding to rock-salt or spinel phases.

Q4: What strategies can be employed to mitigate these phase transformations?

A4: Mitigation strategies include:

- Doping: Introducing other metal ions (e.g., Al, Zr) into the crystal structure can act as "pillars" to stabilize the layered framework.[6]

- **Surface Coating:** Applying a stable inorganic layer (e.g., Al_2O_3 , ZrO_2) on the cathode particles can suppress side reactions with the electrolyte.
- **Morphology Control:** Synthesizing materials with specific morphologies, such as single-crystal particles, can reduce the number of grain boundaries and cracking, thereby enhancing structural stability.[\[6\]](#)
- **Limiting Voltage Window:** Operating the battery within a narrower voltage range can prevent deep delithiation and reduce the associated structural stress.
- **Electrolyte Additives:** Using specific additives in the electrolyte can help form a more stable and protective CEI layer.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with NiCo-CH cathodes.

Issue	Potential Cause	Troubleshooting Steps
Rapid Capacity Fading After a Few Cycles	Irreversible phase transformation; electrolyte decomposition.	<p>1. Verify Voltage Limits: Ensure the upper cutoff voltage is not excessively high.</p> <p>2. Perform Post-Cycling Analysis: Use XRD to check for structural changes and SEM/TEM to observe particle cracking.</p> <p>3. Analyze Electrolyte: Check for signs of decomposition (color change, gas evolution).</p>
Increase in Polarization and Internal Resistance	Formation of a resistive surface layer (CEI); phase transformation to a less conductive phase.	<p>1. Run Electrochemical Impedance Spectroscopy (EIS): Compare the impedance spectra of fresh and cycled cells to quantify the increase in charge transfer resistance.</p> <p>2. Surface Characterization: Use XPS to analyze the chemical composition of the cathode surface after cycling.</p>
Appearance of New Peaks in XRD Pattern	Formation of new crystalline phases (e.g., rock-salt, spinel).	<p>1. Identify New Phases: Compare the post-cycling XRD pattern with database patterns for potential degradation products.</p> <p>2. Correlate with Electrochemical Data: Link the appearance of new phases to specific points of performance decay in the cycling data.</p>
Particle Cracking Observed in SEM/TEM	Anisotropic lattice strain during Li ⁺ intercalation/deintercalation.	<p>1. Modify Synthesis: Consider synthesizing single-crystal materials to minimize intergranular stress.^[6]</p> <p>2.</p>

Introduce Dopants: Doping can help to alleviate internal stress.

[6] 3. Reduce Current Density: Lower charge/discharge rates can reduce the mechanical stress on the particles.

Performance Data of Ni-Co-Based Cathodes

The following tables summarize key performance metrics for various Ni-Co-based cathode materials, highlighting the impact of composition and modification on electrochemical performance.

Table 1: Electrochemical Performance of Ni-Co Layered Double Hydroxides (LDHs) in Ni-MH Batteries

Material (Ni:Co Ratio)	Maximum Discharge Capacity (mAh/g)	Discharge Rate (mA/g)	Capacity Retention after 200 Cycles (%)
Ni(OH) ₂	-	-	-
Ni-Co LDH (3:1)	-	-	-
Ni-Co LDH (4:1)	356.2	200	99.1
Ni-Co LDH (5:1)	-	-	-

Data sourced from a study on Ni-Co LDHs for Ni-MH batteries, demonstrating excellent cycling stability.[7]

Table 2: Performance Enhancement via Doping in Ni-Rich NCM Cathodes

Cathode Material	Doping Strategy	Capacity Retention after 500 Cycles
Undoped Sample	-	66.95%
Doped Sample	Al and Zr co-doping	91.35%

This data for a full cell highlights the significant improvement in cycle life achieved through co-doping.[6]

Experimental Protocols

1. X-ray Diffraction (XRD) for Structural Analysis

- Objective: To identify the crystal structure and detect phase transformations.
- Methodology:
 - Harvest the cathode material from a disassembled cell in an argon-filled glovebox.
 - Gently wash the electrode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry under vacuum.
 - Scrape the active material from the current collector.
 - Mount the powder sample on a zero-background sample holder.
 - Collect the XRD pattern using a diffractometer with Cu K α radiation, typically over a 2θ range of 10-80 degrees.
 - Analyze the data using crystallographic software to identify phases and calculate lattice parameters.

2. Scanning Electron Microscopy (SEM) for Morphology

- Objective: To observe the morphology, particle size, and evidence of cracking.

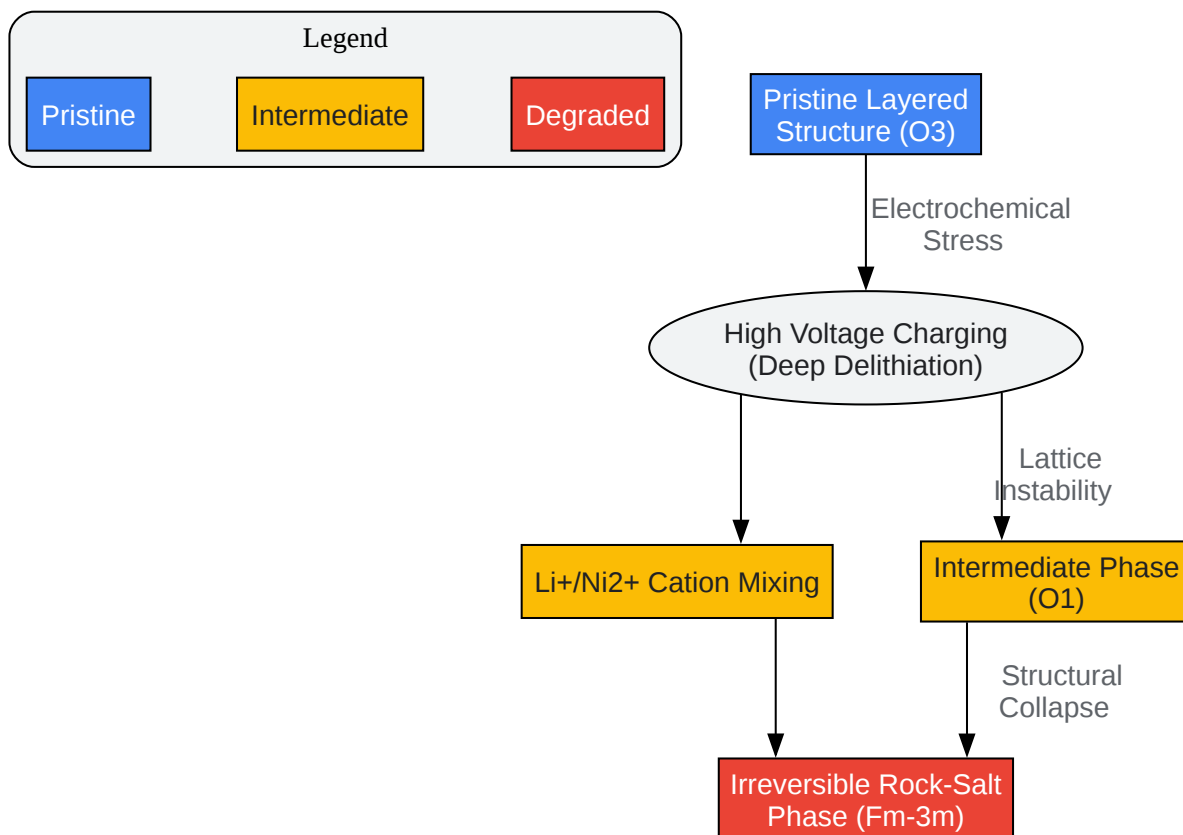
- Methodology:
 - Prepare the cycled electrode as described for XRD.
 - Mount a small piece of the electrode onto an SEM stub using conductive carbon tape.
 - Sputter-coat the sample with a thin layer of gold or carbon to enhance conductivity if necessary.
 - Image the sample using an SEM at various magnifications to observe particle integrity and surface changes.

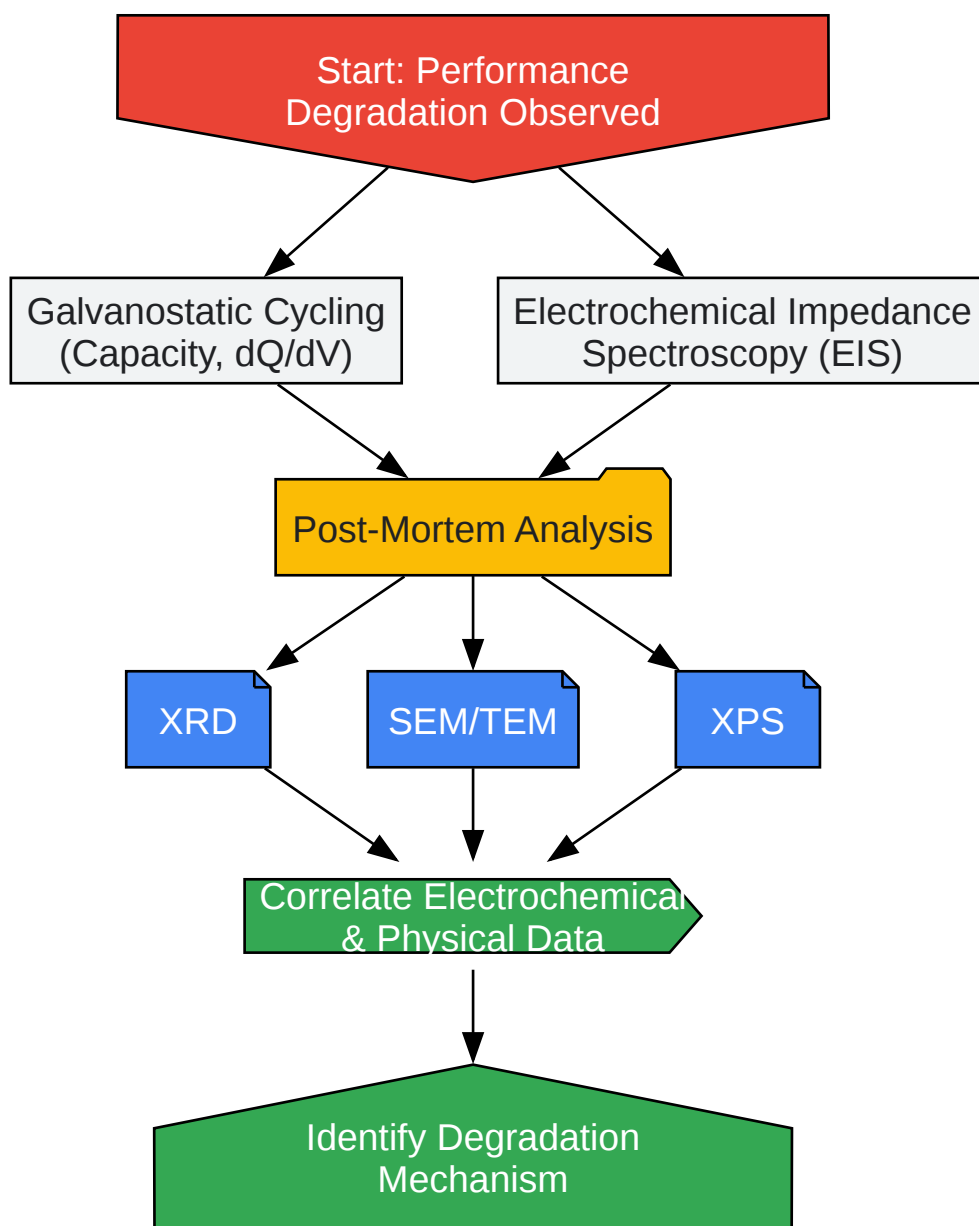
3. Electrochemical Impedance Spectroscopy (EIS)

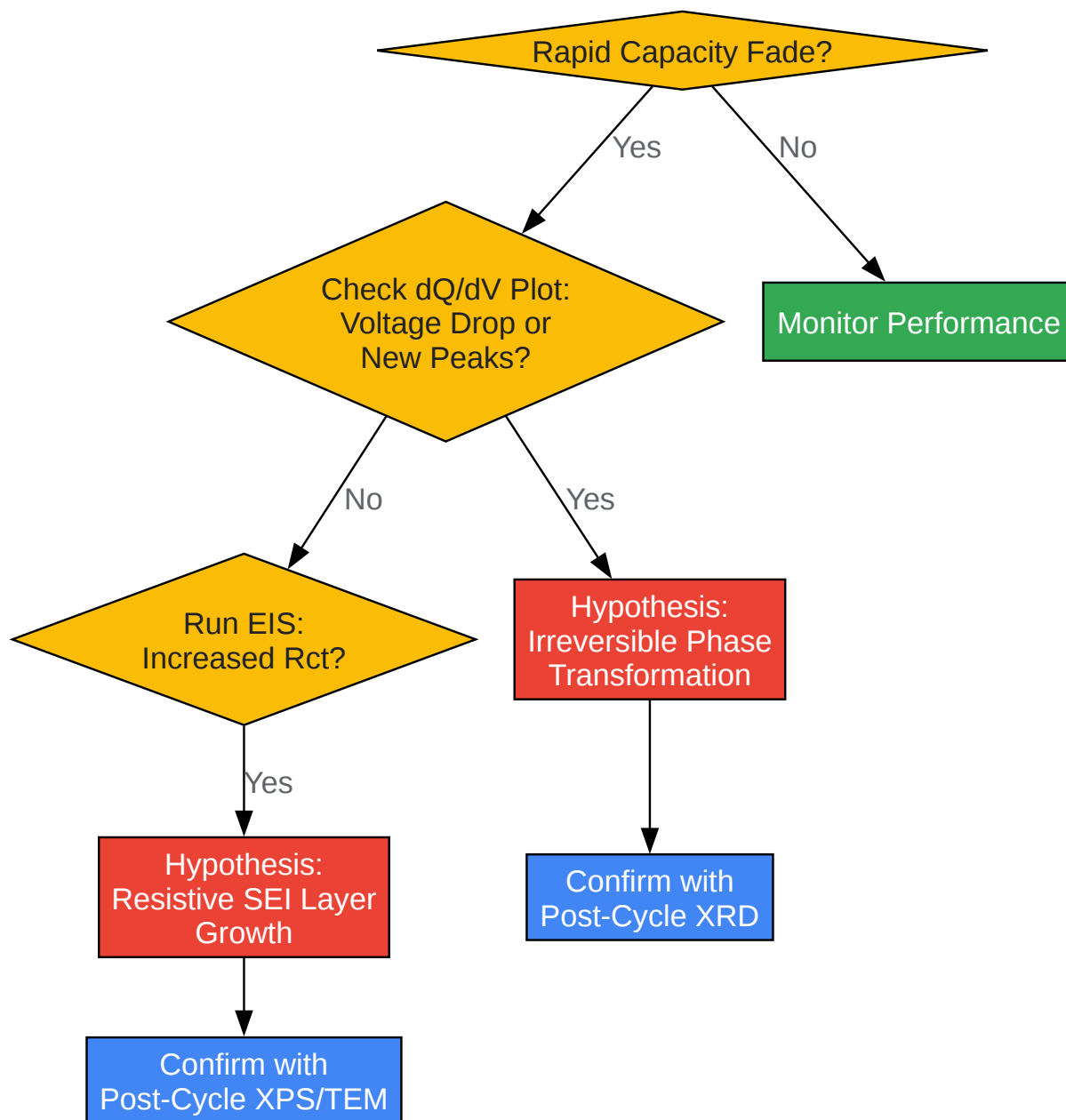
- Objective: To measure the impedance of the cell and distinguish between different resistance contributions.
- Methodology:
 - Assemble a three-electrode cell for more accurate measurements if possible.
 - Bring the cell to a specific state of charge (e.g., 50% SOC) and let it rest for thermal and chemical equilibrium.
 - Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
 - Fit the resulting Nyquist plot to an equivalent circuit model to extract parameters like solution resistance, charge transfer resistance, and solid-electrolyte interphase resistance.

Visualizing Phase Transformation and Experimental Workflows

Below are diagrams created using the DOT language to visualize key processes.







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